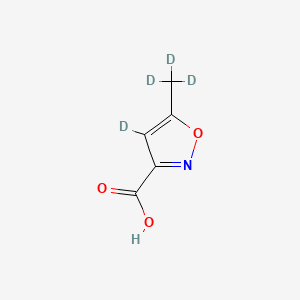
5-(Methyl-d3)-3-isoxazole-4-d-carboxylic Acid; 3-Carboxy-5-methylisoxazole-d4; 5-Methyl-3-isoxazolecarboxylic-d4 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylisoxazole-3-carboxylic acid is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is significant in various fields, including medicinal chemistry, due to its unique structural properties and reactivity. The presence of the isoxazole ring makes it a versatile building block in the synthesis of various biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Methylisoxazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) to enhance the yield and selectivity . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .
Industrial Production Methods: In industrial settings, the synthesis of 5-Methylisoxazole-3-carboxylic acid often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. Microwave-assisted green synthetic pathways have also been developed to produce this compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it acts as a scaffold for the development of drugs that inhibit specific enzymes or receptors. The isoxazole ring’s electronic properties allow it to bind effectively to these targets, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
- 3-Carboxy-5-methylisoxazole
- 5-Methyl-3-isoxazolecarboxylic acid
- 5-Amino-4-bromo-3-methylisoxazole
- 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
Comparison: 5-Methylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H5NO3 |
|---|---|
Molekulargewicht |
131.12 g/mol |
IUPAC-Name |
4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c1-3-2-4(5(7)8)6-9-3/h2H,1H3,(H,7,8)/i1D3,2D |
InChI-Schlüssel |
BNMPIJWVMVNSRD-MZCSYVLQSA-N |
Isomerische SMILES |
[2H]C1=C(ON=C1C(=O)O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=CC(=NO1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















